molecular formula C12H12N2O B191368 Harmalol CAS No. 525-57-5

Harmalol

Número de catálogo B191368
Número CAS: 525-57-5
Peso molecular: 200.24 g/mol
Clave InChI: RHVPEFQDYMMNSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Harmalol is a bioactive beta-carboline and a member of the harmala alkaloids . It’s used as a therapeutic agent against hepatocellular carcinoma due to its efficacy by apoptosis and inhibiting proliferation of cancer epithelial cells .


Molecular Structure Analysis

Harmalol has shown to interact through conventional hydrogen bonds and van der Waals interactions with the colchicine binding site of tubulin . This suggests that harmalol could have an antimitotic effect.


Chemical Reactions Analysis

Harmalol has shown the highest antioxidant activity for ABTS, FRAP, and reducing power . DFT analysis indicates that harmalol and harmaline are the most reactive molecules and could scavenge free radicals through the SET-PT mechanism . Additionally, harmalol undergoes photochemical degradation in aqueous solution .


Physical And Chemical Properties Analysis

Harmalol is a red solid with a melting point of 100 to 105 °C (212 to 221 °F; 373 to 378 K) in its trihydrate form . It has a molar mass of 200.241 g·mol −1 .

Aplicaciones Científicas De Investigación

1. Inhibiting Hepatocellular Carcinoma

  • Summary of the Application : Harmalol is used as a therapeutic agent against hepatocellular carcinoma (HCC) due to its accessibility and efficacy by apoptosis and inhibiting proliferation of cancer epithelial cells .
  • Methods of Application or Experimental Procedures : Seven groups of Swiss albino mice were taken. Different stages of liver tissues and serum from various experimental groups were collected before and after harmalol treatment . The investigation was carried out by enzyme assay, bilirubin level in the blood, DNA, RNA, normal serum protein of liver tissue, and alpha-feto protein estimation of serum .
  • Results or Outcomes : Harmalol (10 mg/kg B.W. per week, I.P.) for 9 weeks showed a significant reduction in hepatocellular foci, nodules, and carcinoma ultimately retaining the normal morphology . It further induces ROS-dependent apoptosis through mitochondrial cytochrome C release that induces p53 by caspase3 activation .

2. Apoptotic Induction in HepG2 Cells

  • Summary of the Application : Harmalol administration caused remarkable reduction in proliferation of HepG2 cells with GI50 of 14.2 mM, without showing much cytotoxicity in embryonic liver cell line, WRL-68 .
  • Methods of Application or Experimental Procedures : HepG2 cells were seeded in 100-mm plates at a density of 2 × 10^8 cell in DMEM cell culture media for overnight and after adherence, cells were treated with harmalol of 7, 14, and 21 μM concentrations .
  • Results or Outcomes : The results showed more DNA strand breaks constituting of 59±4.3% DNA damage (longest tail length) with the treatment of harmalol at 21 μM of concentration and least damage of DNA (1.6±0.9%) with lowest concentration of 7 μM .

3. Traditional and Modern Health Benefits

  • Summary of the Application : Peganum harmala, which contains Harmalol, is used traditionally as an emmenagogue and an abortifacient agent in the Middle East, North of Africa, and West of China . It has various benefits such as anti-infection, anti-inflammation, anti-tumor, and anti-parasite .
  • Methods of Application or Experimental Procedures : The current searching was done by the keywords in main indexing systems including PubMed/MEDLINE, Scopus, and Institute for Scientific Information Web of Science as well as the search engine of Google Scholar .
  • Results or Outcomes : The most important uses of P. harmala in traditional pharmaceutical sciences are in cardiovascular, gastrointestinal, nervous, endocrine, neoplasm and tumors, pain relieving, organisms, diabetes, respiratory, disinfectant, anti-pyretic, skin and hair, rheumatism, arthritis and inflammation, and ulcers .

4. Biochemical and Biophysical Perspectives

  • Summary of the Application : Harmalol administration caused a remarkable reduction in proliferation of HepG2 cells with GI50 of 14.2 mM, without showing much cytotoxicity in embryonic liver cell line, WRL-68 . Data from circular dichroism and differential scanning calorimetric analysis of harmalol-CT DNA complex shows conformational changes with prominent CD perturbation and stabilization of CT DNA by 8 °C .
  • Methods of Application or Experimental Procedures : HepG2 cells were treated with harmalol of various concentrations at 37 °C for 48 h . The apoptotic induction ability of harmalol was studied in HepG2 cells using different biochemical assays .
  • Results or Outcomes : Generation of ROS, DNA damage, changes in cellular external and ultramorphology, alteration of membrane, formation of comet tail, decreased mitochondrial membrane potential and a significant increase in Sub G0/G1 population made the cancer cells more susceptible to apoptosis .

Safety And Hazards

Harmalol is considered a Schedule 9 prohibited substance under the Poisons Standard (October 2015) . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Harmalol shows remarkable importance in contemporary biomedical research and drug discovery programs . The investigation of harmalol will eventually help to develop more effective chemotherapeutic drugs from natural sources . The therapeutic role of harmalol, including its cytotoxicity, mode, mechanism, specificity of binding, and correlation between structural aspects and energetics, will guide the design of new drugs .

Propiedades

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPEFQDYMMNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6028-07-5 (hydrochloride)
Record name Harmalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50894870, DTXSID90975692
Record name Harmalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Harmalol

CAS RN

525-57-5, 6028-00-8
Record name Harmalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harmalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name harmalol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Harmalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmalol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQN80556Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 105 °C
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harmalol
Reactant of Route 2
Harmalol
Reactant of Route 3
Harmalol
Reactant of Route 4
Harmalol
Reactant of Route 5
Harmalol
Reactant of Route 6
Harmalol

Citations

For This Compound
2,670
Citations
M Kartal, ML Altun, S Kurucu - Journal of pharmaceutical and biomedical …, 2003 - Elsevier
A simple and sensitive method for separation and determination of harmol, harmalol, harmine and harmaline has been developed and validated. Harmol, harmalol, harmine and …
Number of citations: 245 www.sciencedirect.com
DH Aarons, GV Rossi, RF Orzechowski - Journal of Pharmaceutical …, 1977 - Elsevier
Each of three harmala alkaloids, harmine, harmaline, and harmalol, decreased heart rate and increased pulse pressure, peak aortic flow, and myocardial contractile force in intact …
Number of citations: 103 www.sciencedirect.com
GJ Mulder, AH Hagedoorn - Biochemical pharmacology, 1974 - Elsevier
… Harmol and harmalol were glucuronidated by UDP glucuronyltransferase at … harmalol was a very poor substrate of this enzyme. Thus, the excretory pattern of harmol and harmalol can …
Number of citations: 102 www.sciencedirect.com
B Hemmateenejad, M Shamsipur, F Samari… - … of pharmaceutical and …, 2012 - Elsevier
… HSA was quenched by harmalol, which was … harmalol binds to both the IIA and IIIA sub-domains of HSA with a slight preference toward sub-domain IIA. Finally, the binding of harmalol …
Number of citations: 125 www.sciencedirect.com
MC Biondic, R Erra-Balsells - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… of neutral harmalol because the authors say that 'no fluorescence of neutral harmalol could be … Camacho l 6 only shows the total fluorescence spectrum of harmalol in ethanol solution $ …
Number of citations: 28 pubs.rsc.org
MAM El Gendy, AA Soshilov, MS Denison… - Food and chemical …, 2012 - Elsevier
… , harmalol, on dioxin-mediated induction of CYP1A1 in human hepatoma HepG2 cells. Our results showed that harmaline and harmalol at … by both harmaline and harmalol. In addition, …
Number of citations: 53 www.sciencedirect.com
CS Lee, ES Han, YY Jang, JH Han… - Journal of …, 2000 - Wiley Online Library
The present study elucidated the protective effect of β‐carbolines (harmaline, harmalol, and harmine) on oxidative neuronal damage. MPTP treatment increased activities of total …
Number of citations: 92 onlinelibrary.wiley.com
L Zhang, L Teng, C Gong, W Liu, X Cheng, S Gu… - … of pharmaceutical and …, 2013 - Elsevier
Harmine (HAR) and harmaline (HAL) were metabolized by demethylation to form harmol (HOL) and harmalol (HAM) both in vivo and in vitro. It has been demonstrated tremendous …
Number of citations: 19 www.sciencedirect.com
S Sarkar, K Bhadra - Mini reviews in medicinal chemistry, 2018 - ingentaconnect.com
… calorimetry shows binding and interaction of harmalol with several natural and synthetic … harmalol treated cancer cells. Conclusion: These results stating the therapeutic role of harmalol, …
Number of citations: 11 www.ingentaconnect.com
D Stanković, E Mehmeti, L Svorc, K Kalcher - Microchemical Journal, 2015 - Elsevier
In this paper a new electrochemical method for determination of the β-carboline alkaloids, harmalol and harmine, using differential pulse voltammetry is presented. Experimental …
Number of citations: 57 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.